N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide: is an organic compound that belongs to the class of triazine derivatives. This compound is known for its applications in various chemical reactions, particularly in the synthesis of amides and esters. It is used as a reagent for activating carboxylic acids, making it a valuable tool in organic synthesis.
Mechanism of Action
Target of Action
The primary target of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide is carboxylic acids . This compound acts as a condensing agent, facilitating the transformation of carboxylic acids into corresponding amides .
Mode of Action
This compound: interacts with its targets by forming an active ester with the carboxylic acid . This active ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The biochemical pathway affected by This compound involves the conversion of carboxylic acids into corresponding amides . This transformation is facilitated by the compound’s ability to form an active ester with the carboxylic acid, which then undergoes a nucleophilic attack .
Pharmacokinetics
The ADME properties of This compound It’s known that the compound is used in peptide synthesis , suggesting that it may have good bioavailability.
Result of Action
The molecular and cellular effects of This compound ’s action result in the formation of amides from carboxylic acids . This transformation is facilitated by the compound’s ability to form an active ester with the carboxylic acid, which then undergoes a nucleophilic attack .
Action Environment
The action of This compound can be influenced by environmental factors such as the presence of amines, alcohols, or other nucleophiles . The compound is also used in peptide synthesis , suggesting that it may be stable under a variety of conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction forms the quaternary ammonium chloride salt of the compound . The reaction conditions usually require a solvent such as tetrahydrofuran and a base like sodium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide undergoes several types of chemical reactions, including:
Condensation Reactions: It reacts with carboxylic acids and amines to form amides.
Esterification Reactions: It reacts with carboxylic acids and alcohols to form esters.
Conversion to Weinreb Amides: It can convert carboxylic acids to Weinreb amides in protic solvents.
Common Reagents and Conditions:
Reagents: Carboxylic acids, amines, alcohols, and bases like sodium carbonate.
Major Products:
Amides: Formed from the reaction with carboxylic acids and amines.
Esters: Formed from the reaction with carboxylic acids and alcohols.
Weinreb Amides: Formed from the reaction with carboxylic acids in protic solvents.
Scientific Research Applications
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT): A precursor used in the synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide.
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used for similar applications in organic synthesis.
Uniqueness: this compound is unique due to its specific structure, which provides enhanced reactivity and stability in various chemical reactions. Its ability to form stable amide bonds makes it particularly valuable in peptide synthesis and drug development .
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c1-21-13-17-10(18-14(19-13)22-2)7-15-11(20)12-16-8-5-3-4-6-9(8)23-12/h3-6H,7H2,1-2H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQLZXTTZCWUCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=NC3=CC=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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